molecular formula C21H31N3OS B11073454 3-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

3-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

Cat. No.: B11073454
M. Wt: 373.6 g/mol
InChI Key: WTKALAMTFYYBNF-UHFFFAOYSA-N
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Description

4-[2-(4-ALLYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-2,6-DI(TERT-BUTYL)PHENOL is a complex organic compound characterized by its unique structure, which includes a triazole ring, an allyl group, and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-ALLYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-2,6-DI(TERT-BUTYL)PHENOL typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with allyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-ALLYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-2,6-DI(TERT-BUTYL)PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(4-ALLYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-2,6-DI(TERT-BUTYL)PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-ALLYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-2,6-DI(TERT-BUTYL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The allyl group and tert-butyl groups may enhance the compound’s binding affinity and specificity. The sulfur atom can form interactions with metal ions or other functional groups, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL: derivatives.

    4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL: derivatives.

Uniqueness

4-[2-(4-ALLYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-2,6-DI(TERT-BUTYL)PHENOL is unique due to the presence of both the triazole ring and the tert-butyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H31N3OS

Molecular Weight

373.6 g/mol

IUPAC Name

3-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H31N3OS/c1-8-11-24-17(22-23-19(24)26)10-9-14-12-15(20(2,3)4)18(25)16(13-14)21(5,6)7/h8,12-13,25H,1,9-11H2,2-7H3,(H,23,26)

InChI Key

WTKALAMTFYYBNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC2=NNC(=S)N2CC=C

Origin of Product

United States

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